1-Phenyl-5-[4-(1-phenyltetrazol-5-yl)phenyl]tetrazole
Description
1-Phenyl-5-[4-(1-phenyltetrazol-5-yl)phenyl]tetrazole is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and coordination chemistry due to their unique structural and electronic properties .
Properties
IUPAC Name |
1-phenyl-5-[4-(1-phenyltetrazol-5-yl)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N8/c1-3-7-17(8-4-1)27-19(21-23-25-27)15-11-13-16(14-12-15)20-22-24-26-28(20)18-9-5-2-6-10-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBXMSHDNGQIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)C4=NN=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-5-[4-(1-phenyltetrazol-5-yl)phenyl]tetrazole can be synthesized through a multi-step process involving the reaction of phenylhydrazine with benzaldehyde to form phenylhydrazone, which is then cyclized with sodium azide to form the tetrazole ring . The reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-[4-(1-phenyltetrazol-5-yl)phenyl]tetrazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenyl tetrazole oxides, while reduction may produce phenyl tetrazole hydrides .
Scientific Research Applications
1-Phenyl-5-[4-(1-phenyltetrazol-5-yl)phenyl]tetrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-5-[4-(1-phenyltetrazol-5-yl)phenyl]tetrazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The compound’s electron-donating and electron-withdrawing properties contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of metal complexes.
5-Phenyl-1H-tetrazole: Commonly used in coordination chemistry and as a building block in organic synthesis.
Uniqueness
1-Phenyl-5-[4-(1-phenyltetrazol-5-yl)phenyl]tetrazole is unique due to its dual tetrazole rings, which enhance its ability to form stable complexes with metals and its potential for diverse chemical modifications .
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